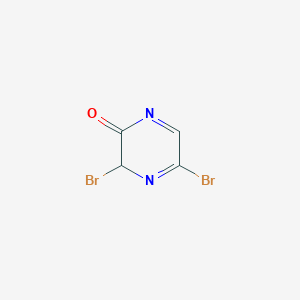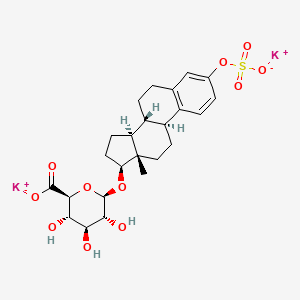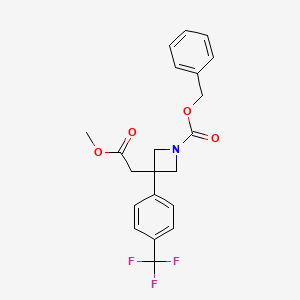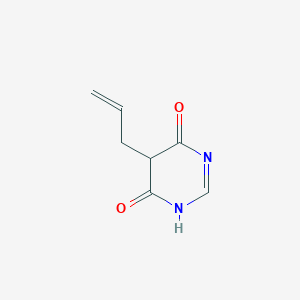
3-chloro-5-nitro-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-nitro-3H-pyridin-2-one is a heterocyclic compound that contains both chlorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-nitro-3H-pyridin-2-one typically involves the nitration of 3-chloro-2-pyridone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-chloro-5-amino-3H-pyridin-2-one.
Substitution: Formation of various substituted pyridin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-nitro-3H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitro-3H-pyridin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chlorine atom can participate in electrophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-pyridone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-2-pyridone: Lacks the chlorine atom, affecting its substitution reactions.
3-chloro-5-amino-3H-pyridin-2-one: Formed by the reduction of the nitro group, exhibiting different biological activities.
Uniqueness
3-chloro-5-nitro-3H-pyridin-2-one is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H3ClN2O3 |
|---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
3-chloro-5-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2,4H |
InChI Key |
VIIJMPAXXTXZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


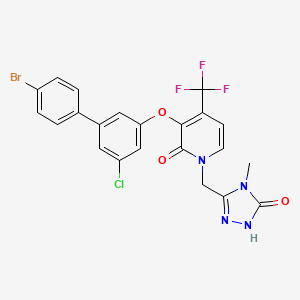
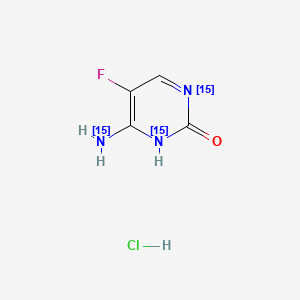
![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate](/img/structure/B12364897.png)


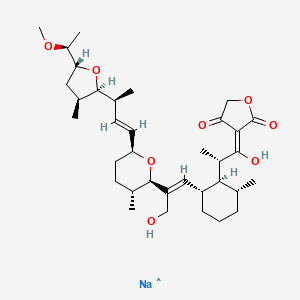
![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)
![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)
